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Compound of Interest

Compound Name: 5-Amino-2-methoxypyridine

Cat. No.: B105479

Introduction

5-Amino-2-methoxypyridine is a substituted pyridine derivative that has emerged as a crucial
building block in the landscape of organic synthesis. Its unique structural arrangement,
featuring a nucleophilic amino group and an electron-donating methoxy group on the pyridine
ring, makes it a versatile reagent for the construction of complex molecular architectures. This
compound serves as a key intermediate in the synthesis of a wide array of biologically active
molecules, finding significant applications in pharmaceutical and agrochemical research and
development.[1] Its utility extends to the synthesis of novel anti-cancer and anti-inflammatory
agents, as well as in the field of materials science.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 5-Amino-2-methoxypyridine is
presented in the table below.
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Property Value Reference
CAS Number 6628-77-9 [2]
Molecular Formula CeHsN20 [2]
Molecular Weight 124.14 g/mol [2]
Appearance Liquid [2]
Melting Point 29-31°C [2]
Boiling Point 85-90 °C at 1 mmHg [2]
Refractive Index (n20/D) 1.575 [2]

Applications in the Synthesis of Bioactive
Molecules

The strategic placement of the amino and methoxy groups on the pyridine scaffold allows for
diverse chemical modifications, making 5-Amino-2-methoxypyridine a valuable precursor in
the synthesis of various therapeutic agents.

Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth and proliferation,
and its dysregulation is frequently observed in cancer.[1][3] 5-Amino-2-methoxypyridine is a
key component in the synthesis of a novel series of thienopyrimidine derivatives that act as
potent and selective PI3K inhibitors.[1] For instance, a simple methoxypyridine derivative
incorporating this building block displayed micromolar inhibitory potency against PI3Ka.[1]
Further optimization of this scaffold has led to the development of compounds with nanomolar
potency.[1]

Orexin Receptor Antagonists

Orexin receptors are involved in the regulation of sleep and wakefulness, making them an
attractive target for the treatment of insomnia.[4] 5-Amino-2-methoxypyridine is utilized in the
synthesis of novel orexin receptor antagonists.[4] The structural motif provided by this building
block is crucial for the interaction with and modulation of the orexin receptors.
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Key Synthetic Transformations and Protocols

5-Amino-2-methoxypyridine readily participates in a variety of fundamental organic reactions,
including amide coupling, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, enabling
the facile construction of diverse molecular libraries.

Amide Bond Formation

The amino group of 5-Amino-2-methoxypyridine can be readily acylated to form amide
bonds, a common linkage in many pharmaceutical compounds.

General Protocol for HATU-Mediated Amide Coupling:

This protocol is adapted from a general procedure for amide bond formation and can be
applied to the reaction of 5-Amino-2-methoxypyridine with a carboxylic acid.

e Materials:
o 5-Amino-2-methoxypyridine
o Carboxylic acid

o HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate)

o Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
o Anhydrous Dimethylformamide (DMF)
e Procedure:

o In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the
carboxylic acid (1.0 eq.) and 5-Amino-2-methoxypyridine (1.0-1.2 eq.) in anhydrous
DMF.

o Add HATU (1.1-1.5 eq.) to the solution.

o Slowly add DIPEA or TEA (2.0-3.0 eq.) to the reaction mixture.
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o Stir the reaction at room temperature for 4-16 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Upon completion, quench the reaction with water and extract the product with a suitable
organic solvent (e.g., ethyl acetate).

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography on silica gel.

Coupling . .
Base Solvent Typical Yield Reference

Reagent
Good to

HATU DIPEA/TEA DMF [5]
Excellent

o Good to

EDC/HOBt DMAP Acetonitrile [6]

Excellent
o Moderate to
POCIs Pyridine THF [6]

Good

Suzuki-Miyaura Coupling

While a specific protocol for the Suzuki-Miyaura coupling of a borylated 5-Amino-2-
methoxypyridine derivative was not found, the following general procedure for the coupling of
pyridyl boronate derivatives with aryl halides can be adapted. This reaction is instrumental in
forming C-C bonds to create biaryl structures.

General Protocol for Suzuki-Miyaura Coupling:
e Materials:
o Aryl or heteroaryl halide

o Appropriate boronic acid or boronate ester of 5-Amino-2-methoxypyridine
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[e]

Palladium catalyst (e.g., Pd(PPhs)4, Pdz(dba)s)

o

Ligand (if required, e.g., a phosphine ligand)

[¢]

Base (e.g., K2COs, Cs2C0s3, K3sPOa)

[¢]

Solvent (e.g., 1,4-Dioxane/Water, Toluene)

Procedure:

o To a reaction vessel, add the aryl halide (1.0 eq.), the boronic acid/ester (1.1-1.5 eq.), the
palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

o Add the solvent system to the mixture.
o Degas the reaction mixture by bubbling with an inert gas (e.g., Argon) for 15-30 minutes.

o Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-24
hours.

o Monitor the reaction by TLC or LC-MS.

o After cooling to room temperature, dilute the mixture with water and extract with an
organic solvent.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate.

o Purify the product by column chromatography.

Catalyst Base Solvent Typical Yield Reference

Toluene/Ethanol/ Moderate to

Pd(PPhs)a K2COs [7]
Water Good
) ) Good to
Pdz(dba)s/Ligand  Cs2COs 1,4-Dioxane [8]
Excellent
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Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. 5-
Amino-2-methoxypyridine can act as the amine coupling partner with various aryl halides.

General Protocol for Buchwald-Hartwig Amination:

o Materials:

o

5-Amino-2-methoxypyridine

[¢]

Aryl halide (e.qg., aryl bromide, aryl chloride)

o

Palladium catalyst (e.g., Pdz(dba)s, Pd(OAc)z2)

[e]

Phosphine ligand (e.g., Xantphos, RuPhos)

o

Base (e.g., NaOtBu, Cs2CO0:s)

[¢]

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
e Procedure:

o In an oven-dried Schlenk tube under an inert atmosphere, combine the aryl halide (1.0
eg.), 5-Amino-2-methoxypyridine (1.0-1.2 eq.), the palladium catalyst (0.01-0.05 eq.),
the phosphine ligand (0.02-0.10 eq.), and the base (1.2-2.0 eq.).

o Add the anhydrous solvent.

o Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-
120 °C) for 12-24 hours.

o Monitor the reaction by TLC or GC-MS.

o After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of
Celite.

o Concentrate the filtrate and purify the crude product by column chromatography.[9][10]
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. Typical
Catalyst Ligand Base Solvent . Reference
Yield
Good to
Pd(OAc)2 RuPhos NaOtBu Toluene [9]
Excellent
Pdz(dba)s Xantphos DBU DMF/Toluene  Good [10]

Cyclization and Cyclocondensation Reactions

The bifunctional nature of 5-Amino-2-methoxypyridine makes it an excellent substrate for
cyclization and cyclocondensation reactions to form various fused heterocyclic systems. For
example, it can be envisioned to participate in reactions like the Pictet-Spengler or Bischler-
Napieralski reactions after appropriate functionalization.

Conceptual Workflow for Pictet-Spengler Type Reaction:

N-Alkylation to form
B-arylethylamine derivative

\ 4

5-Amino-2-methoxypyridine

Acid-catalyzed »| Tetrahydro-B-carboline
Intramolecular Cyclization analog

Condensation >

Aldehyde or Ketone

Click to download full resolution via product page

Caption: Conceptual workflow for a Pictet-Spengler type reaction involving a derivative of 5-
Amino-2-methoxypyridine.

Conceptual Workflow for Bischler-Napieralski Type Reaction:

N-Acylated
5-Amino-2-methoxypyridine
(B-arylethylamide) —|  Intramolecular ) ————
Electrophilic Aromatic — Dlhydrglnsa(‘)lgglnollne
Dehydrating Agent " LR
(e.g., POCI3)
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Caption: Conceptual workflow for a Bischler-Napieralski type cyclization of an N-acylated 5-
Amino-2-methoxypyridine derivative.

Conclusion

5-Amino-2-methoxypyridine is a highly valuable and versatile building block in organic
synthesis. Its utility in constructing key scaffolds for medicinally relevant molecules, such as
PI3K inhibitors and orexin receptor antagonists, underscores its importance in drug discovery.
The reactivity of its amino group in fundamental transformations like amide coupling and
Buchwald-Hartwig amination, combined with the potential for C-C bond formation via Suzuki-
Miyaura coupling and the propensity for cyclization reactions, provides chemists with a
powerful tool for the synthesis of diverse and complex molecular targets. The protocols and
data presented here serve as a guide for researchers and scientists to effectively utilize 5-
Amino-2-methoxypyridine in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10054477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10054477/
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/60c74785469df427a1f43833/original/exploring-homogeneous-conditions-for-mild-buchwald-hartwig-amination-in-batch-and-flow.pdf
https://www.benchchem.com/product/b105479#5-amino-2-methoxypyridine-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/product/b105479#5-amino-2-methoxypyridine-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/product/b105479#5-amino-2-methoxypyridine-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/product/b105479#5-amino-2-methoxypyridine-as-a-building-block-in-organic-synthesis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b105479?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

